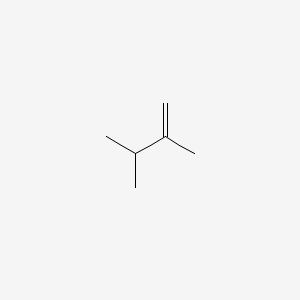

2,3-Dimethyl-1-butene

Beschreibung

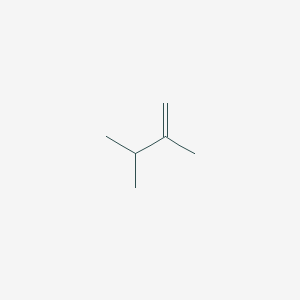

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dimethylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-5(2)6(3)4/h6H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWIWYDDISJUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073195 | |

| Record name | 1-Butene, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2,3-Dimethyl-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

252.0 [mmHg] | |

| Record name | 2,3-Dimethyl-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

563-78-0, 27416-06-4 | |

| Record name | 2,3-Dimethyl-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylbut-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027416064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIMETHYL-1-BUTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butene, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLBUT-1-ENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82885MLV85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,3-Dimethyl-1-butene from Propene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2,3-dimethyl-1-butene from propene, a key intermediate in various chemical syntheses. The document details the primary catalytic methods, including direct dimerization of propene and a two-step approach involving dimerization followed by isomerization. It includes detailed experimental protocols, quantitative data for catalyst performance, and visualizations of the core chemical processes.

Direct Catalytic Dimerization of Propene

The direct dimerization of propene to 2,3-dimethylbutenes is a prominent method, with nickel-based catalyst systems demonstrating high efficacy. These systems offer the advantage of selectively producing a mixture of this compound and its isomer, 2,3-dimethyl-2-butene.

Homogeneous Nickel-Phosphine Catalyst Systems

Homogeneous catalysts composed of nickel complexes, organoaluminum co-catalysts, and phosphine ligands are highly effective for the selective dimerization of propene. The choice of phosphine ligand and reaction conditions can influence the product distribution.

A representative catalytic system involves a diiminophosphorane nickel(II) complex activated with methylaluminoxane (MAO) in the presence of a phosphine additive. This system has been shown to achieve high activity and selectivity for 2,3-dimethylbutenes.[1]

Experimental Protocol: Dimerization using a Diiminophosphorane Nickel(II) Complex

This protocol is representative of the methodologies described in the literature for propene dimerization using homogeneous nickel catalysts.[1]

1. Catalyst Preparation:

- A diiminophosphorane nickel(II) complex (15-30 mg) is suspended in 10 ml of toluene in a Schlenk flask under an inert argon atmosphere.

- The desired amount of a specific phosphine additive is then added to the suspension.

- The mixture is activated by the addition of a methylaluminoxane (MAO) solution (e.g., a 30% solution in toluene) to achieve an Al/Ni molar ratio of 500.

2. Dimerization Reaction:

- The activated catalyst solution is transferred to a 500 ml laboratory autoclave that has been evacuated.

- A nitrogen pressure of 16.5 bar is established.

- Liquid propene (200 ml) is introduced into the autoclave using a syringe pump.

- The reaction temperature is controlled and maintained for 1 hour.

- After the reaction period, the pressure is released to terminate the reaction.

3. Product Analysis:

- The collected reaction products are hydrolyzed with a dilute HCl solution.

- The organic phase is then analyzed by gas chromatography (GC) to determine the product distribution and yield.

Quantitative Data: Performance of Nickel-Phosphine Catalysts

| Catalyst System | Co-catalyst | Phosphine Additive | Temperature (°C) | Pressure (bar) | Activity (kg oligomers/mol Ni·h) | Selectivity to 2,3-Dimethylbutenes (%) | Reference |

| Diiminophosphorane Ni(II) Complex | MAO | Various | Not specified | 16.5 (N₂) + Propene | up to 1200 | 76 | [1] |

| Halogeno(β-dithioacetylacetonato)Ni(II) | Et₃Al₂Cl₃, Et₂AlCl, MAO | Tricyclohexylphosphine, Triisopropylphosphine | Not specified | Not specified | up to 36,000 h⁻¹ (Productivity) | up to 68 (Yield to DMB) | [2] |

| Bis(α-nitroacetophenonate)Ni(II) | MAO | Tricyclohexylphosphine | Room Temperature | Not specified | up to 24,800 h⁻¹ (TOF) | >82 (in C₆ fraction) | [3] |

Heterogeneous Nickel-Cobalt Catalyst System

A heterogeneous catalyst system offers the advantage of easier separation and recycling. A notable example is a Ni-Co catalyst supported on a ZSM-5 molecular sieve.

Experimental Protocol: Dimerization using a Ni-Co/ZSM-5 Catalyst

1. Catalyst Preparation:

- Activate 10 g of ZSM-5 molecular sieve.

- Impregnate the activated ZSM-5 with a nitric acid solution containing 1.56 g of nickel nitrate and 1.55 g of cobalt nitrate.

- Filter, wash with water, roast, and then reduce the impregnated support.

- The final 5% Ni-5% Co/ZSM-5 catalyst is obtained after vacuum distillation.

2. Dimerization Reaction:

- In a low-temperature tank, add 7 g of the 5% Ni-5% Co/ZSM-5 catalyst to 140 g of toluene.

- Add 7 g of trioctyl phosphite and mix.

- Under a nitrogen atmosphere, add 0.35 g of diethylaluminum chloride.

- Transfer the mixture to an autoclave and evacuate to -0.01 MPa.

- Cool the autoclave to -10 °C and intermittently introduce 84 g of propene gas at a pressure of 0.2 MPa.

- Maintain the reaction for 5 hours.

3. Product Isolation:

- Quench the reaction and recover the solution by filtration.

- Separate the products by distillation to obtain this compound. This process has been reported to yield 68.88 g of this compound with a yield of 90% and a selectivity of 91.5%.

Tantalum-Based Catalyst System

Certain tantalum complexes have been shown to catalyze the direct formation of this compound from propene with high selectivity.

Experimental Protocol: Dimerization using a Tantalum Catalyst

This protocol is based on the use of Ta(C₅Me₅)(propylene)Cl₂.

1. Reaction Setup:

- Dissolve 0.11 g (0.25 mmol) of Ta(C₅Me₅)(propylene)Cl₂ in 2.5 ml of hexane in a 20 ml glass pressure bottle equipped with a magnetic stir bar.

- Seal the vessel with a pressure head equipped with a sampling system.

2. Dimerization Reaction:

- Pressurize the vessel to 40 psi with propene.

- Immerse the vessel in a stirred bath maintained at 32 °C.

- Withdraw samples at regular intervals for analysis.

3. Product Analysis:

- Quench the withdrawn samples with gaseous oxygen.

- Analyze the product mixture by gas chromatography. At 32 °C, this compound and 2-methyl-1-pentene are formed in a 98:2 ratio.

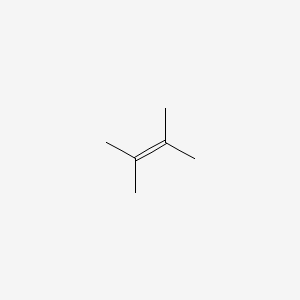

Two-Step Synthesis: Dimerization Followed by Isomerization

An alternative strategy involves an initial dimerization of propene to a mixture of C₆ olefins, with conditions optimized to favor the formation of the thermodynamically more stable 2,3-dimethyl-2-butene. This is followed by a separate isomerization step to yield the desired this compound.

Step 1: Dimerization of Propene to 2,3-Dimethyl-2-butene

The catalyst systems described in Section 1.1 can be adapted to maximize the yield of 2,3-dimethyl-2-butene. By adjusting the catalyst composition, particularly the nature and concentration of additives like chlorinated phenols, the isomerization of the initially formed this compound to the more stable 2,3-dimethyl-2-butene can be promoted.[4]

Step 2: Isomerization of 2,3-Dimethyl-2-butene to this compound

The selective isomerization of 2,3-dimethyl-2-butene to this compound is a key step in this synthetic route. This transformation can be achieved using various catalysts.

Experimental Protocol: Isomerization using a Ruthenium Catalyst

While specific protocols for the isomerization of 2,3-dimethyl-2-butene are less commonly detailed, the principles of alkene isomerization using catalysts like the CpRu complex [Ru(η⁵-C₅H₅)(κ²-PN)(CH₃CN)]⁺[PF₆]⁻ can be applied.[5]

1. Reaction Setup:

- In a suitable reaction vessel under an inert atmosphere, dissolve the ruthenium catalyst in an appropriate solvent (e.g., a chlorinated solvent).

- Add the 2,3-dimethyl-2-butene substrate.

2. Isomerization Reaction:

- Maintain the reaction at a controlled temperature. The reaction progress can be monitored by techniques such as NMR spectroscopy or GC.

3. Product Isolation:

- Upon completion, the product can be isolated by removing the catalyst (e.g., by filtration through a silica plug) and evaporating the solvent.

Quantitative Data: Isomerization of 2-Butene to 1-Butene (as an illustrative example)

The following table provides data for a related isomerization process, highlighting the potential for high selectivity with specific catalysts.

| Catalyst | Temperature (°C) | Pressure (MPa) | WHSV (h⁻¹) | 2-Butene Conversion (%) | 1-Butene Selectivity (%) |

| Silicate Catalyst | 250-300 | 0.5-2.0 | 6-15 | High | High |

Signaling Pathways and Experimental Workflows

Visual representations of the key processes are provided below to facilitate a deeper understanding of the synthesis of this compound from propene.

Caption: Synthetic pathways to this compound from propene.

Caption: Workflow for propene dimerization using a homogeneous catalyst.

Caption: Nickel-catalyzed propene dimerization via the Cossee-Arlman mechanism.

References

physical and chemical properties of 2,3-Dimethyl-1-butene

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dimethyl-1-butene

Abstract

This document provides a comprehensive technical overview of this compound (CAS No. 563-78-0), a branched-chain alkene. It details the compound's physical, chemical, and spectroscopic properties, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The guide includes structured data tables for easy reference, a detailed experimental protocol for its synthesis, and diagrams illustrating key reaction mechanisms and workflows.

Introduction

This compound, with the chemical formula C₆H₁₂, is a colorless, highly flammable liquid.[1][2] It is a branched alkene belonging to the hexene isomer group. Structurally, it features a terminal double bond and two methyl groups on adjacent carbons (C2 and C3). This compound serves as an important intermediate in the synthesis of fine chemicals, including fragrances and pharmaceuticals, and has been used in studies investigating the mechanisms of rubber vulcanization.[3][4][5] Its unique structure influences its reactivity, particularly in electrophilic addition reactions where carbocation stability and potential rearrangements are key factors.

Physical and Thermochemical Properties

The physical and thermochemical data for this compound are summarized below. These properties are essential for its handling, storage, and application in various experimental and industrial settings.

| Property | Value |

| Molecular Formula | C₆H₁₂[1] |

| Molecular Weight | 84.16 g/mol [6][7] |

| Appearance | Clear, colorless to light yellow liquid[3][5][7] |

| Density | 0.68 g/mL at 25 °C[1][6] |

| Boiling Point | 55.6 - 57 °C[7][8] |

| Melting Point | -158 °C to -157 °C[6][7][8] |

| Flash Point | -18 °C (-0.4 °F) - closed cup[6][8] |

| Refractive Index (n20/D) | 1.389 - 1.391[6][8] |

| Vapor Pressure | 412 mmHg at 37.7 °C[6]; 252 mmHg[2] |

| Water Solubility | <0.1 g/L at 20 °C[5][7] |

| LogP (Octanol/Water) | 3.27[7] |

| Heat of Vaporization | 27.42 kJ/mol at 55.6 °C[9] |

| Ionization Energy | 9.07 eV[9] |

| Critical Temperature | 217 °C (490.15 K)[10][11] |

| Critical Pressure | 30.0 atm[10][11] |

Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of this compound. Key spectral features are summarized in the following table.

| Spectroscopy Type | Key Features and Data |

| ¹H NMR | A spectrum is available from ChemicalBook with the following assignments: δ 4.66 (s, 2H, =CH₂), 2.245 (septet, 1H, -CH-), 1.703 (s, 3H, =C-CH₃), 1.023 (d, 6H, -CH(CH₃)₂). J(B,D)=6.8Hz.[12] |

| ¹³C NMR | Spectral data is available through various databases, providing characteristic shifts for the sp² carbons of the double bond and the sp³ carbons of the methyl and isopropyl groups.[12] |

| IR Spectroscopy | The NIST Chemistry WebBook provides a gas-phase IR spectrum.[13] Key absorptions include C-H stretching from the alkyl and vinyl groups, and the C=C stretching of the terminal double bond. |

| Mass Spectrometry | The NIST WebBook shows the electron ionization mass spectrum, which is useful for determining the molecular weight and fragmentation pattern.[14] |

Chemical Properties and Reactivity

As an alkene, this compound's chemistry is dominated by the reactivity of its carbon-carbon double bond. It readily undergoes electrophilic addition reactions. A notable characteristic of its reactions is the potential for carbocation rearrangement.

When an electrophile (E⁺) adds to the terminal carbon (C1), it forms a secondary carbocation at C2. This secondary carbocation can undergo a 1,2-hydride shift from the adjacent tertiary carbon (C3) to form a more stable tertiary carbocation. The subsequent attack by a nucleophile (Nu⁻) primarily occurs at this rearranged tertiary position, leading to the Markovnikov product, but with a rearranged carbon skeleton.

This mechanism is illustrated below for the acid-catalyzed hydration, which yields 2,3-dimethyl-2-butanol as the major product instead of the expected 2,3-dimethyl-1-butanol.

Caption: Mechanism of acid-catalyzed hydration of this compound.

Experimental Protocols

Synthesis of this compound via Propylene Dimerization

This protocol describes the synthesis of this compound using a heterogeneous catalyst, as adapted from patent literature.[15] The method involves the dimerization of propylene in an autoclave.

Materials:

-

5% Ni-5% Co/ZSM-5 catalyst

-

Toluene (solvent)

-

Trioctyl phosphite

-

Diethylaluminum chloride

-

Propylene gas

-

Nitrogen gas (for inert atmosphere)

Catalyst Preparation:

-

Activate 10 g of ZSM-5 molecular sieve.

-

Impregnate the sieve with a solution containing 1.56 g of nickel nitrate and 1.55 g of cobalt nitrate in nitric acid.

-

Filter, wash with water, roast, and reduce the material.

-

Obtain the final 5% Ni-5% Co/ZSM-5 catalyst via vacuum distillation.

Procedure:

-

Feeding: Add 7 g of the prepared catalyst to 140 g of toluene in an autoclave. Add 7 g of trioctyl phosphite and mix. Cool the mixture in a low-temperature tank. Under a nitrogen atmosphere, add 0.35 g of diethylaluminum chloride. Evacuate the autoclave to -0.01 MPa and introduce the material under negative pressure.

-

Propylene Introduction: Cool the autoclave to -10 °C using a cooling medium. Intermittently introduce 84 g of propylene gas, maintaining a pressure of 0.2 MPa.

-

Reaction: Allow the reaction to proceed for 5 hours at -10 °C.

-

Quenching & Filtration: Terminate and quench the reaction. Recover the reaction solution by filtration to remove the catalyst.

-

Purification: Separate the final product via distillation to obtain this compound. The reported yield is 90% with a selectivity of 91.5%.[15]

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H12 | CID 11249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 563-78-0 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Cas 563-78-0,this compound | lookchem [lookchem.com]

- 6. 2,3-二甲基-1-丁烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 1-butene, 2,3-dimethyl- - ChemInfo Public [recherche.chemikalieninfo.de]

- 10. This compound [stenutz.eu]

- 11. 2,3-dimethylbut-1-ene [stenutz.eu]

- 12. This compound(563-78-0) 1H NMR spectrum [chemicalbook.com]

- 13. 1-Butene, 2,3-dimethyl- [webbook.nist.gov]

- 14. 1-Butene, 2,3-dimethyl- [webbook.nist.gov]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

2,3-Dimethyl-1-butene molecular structure and formula

An In-depth Technical Guide to 2,3-Dimethyl-1-butene

This guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It includes detailed experimental protocols for its synthesis and characterization, targeting researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound is an acyclic alkene with the chemical formula C₆H₁₂. Its IUPAC name is 2,3-dimethylbut-1-ene. The molecule features a four-carbon butene backbone with two methyl group substituents at positions 2 and 3. The double bond is located between the first and second carbon atoms.

Key Identifiers:

-

Molecular Formula: C₆H₁₂

-

IUPAC Name: 2,3-dimethylbut-1-ene

-

CAS Number: 563-78-0

-

Molecular Weight: 84.16 g/mol

-

SMILES: CC(C)C(C)=C

-

InChI Key: OWWIWYDDISJUMY-UHFFFAOYSA-N

Below is a diagram representing the logical structure of this compound, indicating the connectivity of its constituent atoms.

Caption: Logical connectivity of atoms in this compound.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature. It is a highly flammable substance. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 84.16 g/mol | |

| Density | 0.68 g/mL at 25 °C | |

| Boiling Point | 56 °C | |

| Melting Point | -158 °C | |

| Refractive Index (n20/D) | 1.389 | |

| Vapor Pressure | 412 mmHg at 37.7 °C | |

| Flash Point | -18 °C (-0.4 °F) | |

| Autoignition Temperature | 360 °C (680 °F) | |

| Water Solubility | <0.1 g/L at 20 °C |

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized through the selective dimerization of propylene. Several catalytic systems can be employed for this process.

Protocol 1: Synthesis using a Ni-Co/ZSM-5 Catalyst

This protocol describes the synthesis in an autoclave reactor using a nickel-cobalt catalyst supported on a ZSM-5 molecular sieve.

-

Catalyst Preparation:

-

Impregnate 10 g of activated ZSM-5 molecular sieve with a solution containing 1.56 g of nickel nitrate and 1.55 g of cobalt nitrate in nitric acid.

-

Filter the impregnated sieve, wash with water, and then roast.

-

Reduce the catalyst, followed by vacuum distillation to obtain the 5% Ni-5% Co/ZSM-5 catalyst.

-

-

Reaction Procedure:

-

Add 7 g of the prepared 5% Ni-5% Co/ZSM-5 catalyst to 140 g of toluene solvent in a low-temperature tank.

-

Add 7 g of trioctyl phosphite and mix.

-

Under a nitrogen atmosphere, add 0.35 g of diethylaluminum chloride.

-

Transfer the mixture to an autoclave, previously evacuated to -0.01 MPa.

-

Cool the autoclave to -10 °C and intermittently introduce 84 g of propylene gas at a pressure of 0.2 MPa.

-

Allow the reaction to proceed for 5 hours.

-

Terminate the reaction and quench it.

-

Recover the reaction solution by filtration.

-

Separate the product by distillation to obtain this compound.

-

The following diagram illustrates the workflow for this synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis using a Tantalum Catalyst

This method employs a tantalum-based catalyst for the dimerization of propylene.

-

Reaction Setup:

-

Dissolve 0.11 g (0.25 mmol) of Ta(C₅Me₅)(propylene)Cl₂ in 2.5 mL of hexane in a 20 mL glass pressure bottle containing a small Teflon-coated magnetic stir bar.

-

Clamp a pressure head equipped with a rubber septum for sampling to the vessel.

-

Pressurize the vessel to 40 psi with propylene.

-

Immerse the vessel in a stirred bath maintained at 32 °C.

-

-

Analysis:

-

Withdraw samples periodically by syringe.

-

Quench the samples with gaseous oxygen.

-

Analyze the samples by gas chromatography to monitor the formation of this compound.

-

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the hydrogen environments in the molecule.

-

Sample Preparation: A standard method involves dissolving a small amount of the purified compound in a deuterated solvent, such as deuterated chloroform (CDCl₃), within an NMR tube.

-

Data Acquisition: Spectra are typically recorded on a 400 MHz spectrometer at room temperature.

-

Expected Chemical Shifts:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| =CH₂ | 4.66 | Singlet | N/A |

| -CH- | 2.245 | Septet | 6.8 Hz |

| =C-CH₃ | 1.703 | Singlet | N/A |

| -CH(CH₃)₂ | 1.023 | Doublet | 6.8 Hz |

(Data sourced from ChemicalBook)

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Experimental Conditions: Electron ionization (EI) is a common method. Typical parameters include a source temperature of 260 °C and a sample temperature of 160 °C, with an ionization energy of 75 eV.

-

Expected Result: The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of 84.16.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The NIST Chemistry WebBook provides gas-phase IR spectral data for this compound. Key absorptions would be expected for C=C stretching of the alkene and C-H stretching and bending vibrations.

Applications

This compound serves as a valuable intermediate in organic synthesis. It is notably used as a precursor in the production of the commercial fragrance Tonalide. Additionally, it finds application in reactions to convert fatty acids into flavor compounds. The gas-phase reaction of this compound with OH radicals has also been a subject of investigation.

An In-depth Technical Guide to the Thermochemistry of 2,3-Dimethyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2,3-dimethyl-1-butene. The data and methodologies presented are essential for understanding the energetic landscape of this compound, which is critical for applications in chemical synthesis, reaction design, and computational modeling.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical parameters for this compound and related compounds. These values are crucial for calculating reaction enthalpies, predicting equilibrium positions, and understanding the relative stability of isomers.

Table 1: Enthalpy and Gibbs Free Energy of Formation

| Compound | Formula | State | ΔfH° (kJ/mol) | Method | Reference |

| This compound | C6H12 | Gas | -65.9 ± 1.5 | Combustion Calorimetry | Wiberg and Hao, 1991[1] |

| Gas | -61. ± 2. | Equilibration | Rodgers and Wu, 1971[1] | ||

| 2,3-Dimethyl-2-butene | C6H12 | Liquid | -102.9 ± 1.5 | Heat of Hydration | Wiberg and Hao, 1991[2] |

Table 2: Enthalpies of Reaction

| Reaction | ΔrH° (kJ/mol) | Phase | Method | Reference |

| Hydrogenation: this compound + H2 → 2,3-Dimethylbutane | -116.3 ± 0.58 | Gas | Calorimetry | Rogers, Crooks, et al., 1987[3][4] |

| Isomerization: this compound ⇌ 2,3-Dimethyl-2-butene | 7.61 ± 0.50 | Gas | Equilibration | Radyuk, Kabo, et al., 1972[2] |

| -23.2 ± 1.4 | Liquid | From ΔHc | Bartolo and Rossini, 1960[5] | |

| -61. ± 2. | Gas | Heat of Isomerization | Rodgers and Wu, 1971[6] |

Table 3: Entropy and Heat Capacity

| Compound | State | S° (J/mol·K) | Cp (J/mol·K) | Temperature (K) | Reference |

| 2,3-Dimethyl-2-butene | Liquid | 270.20 | 174.68 | 298.15 | Scott, Finke, et al., 1955[2] |

| Liquid | 272.4 | 175.73 | 295.5 | Parks, Todd, et al., 1936[2] | |

| Gas | 123.60 | 298.15 | Scott D.W., 1955[2] | ||

| Gas | 156.82 | 400 | Scott D.W., 1955[2] |

Table 4: Phase Change Enthalpies

| Compound | Transition | ΔH (kJ/mol) | Temperature (K) | Reference |

| This compound | Vaporization | 30.5 | 292 to 346 | - |

| 2,3-Dimethyl-2-butene | Fusion | 3.531 | 196.82 | Scott, Finke, et al., 1955[2] |

Experimental Protocols

The determination of thermochemical data is reliant on precise experimental techniques. Calorimetry and equilibrium studies are the primary methods used to obtain the data presented above.

a) Combustion Calorimetry

Combustion calorimetry is a fundamental technique for determining the enthalpy of formation of organic compounds.

-

Principle: A precisely weighed sample of the substance is completely burned in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

-

Apparatus: The core of the setup is a bomb calorimeter. This consists of the sealed bomb, a bucket of water, a stirrer, a thermometer, and an insulated jacket.

-

Procedure:

-

A pellet of the sample (or the liquid in a capsule) is placed in the bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The final temperature of the water after the reaction is complete is recorded.

-

-

Data Analysis: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law, along with the known enthalpies of formation of the combustion products (CO2 and H2O).

b) Hydrogenation Calorimetry

The enthalpy of hydrogenation provides a direct measure of the stability of an alkene.[7]

-

Principle: The heat released during the catalytic hydrogenation of an alkene to its corresponding alkane is measured.[8] This reaction is exothermic, and the magnitude of the released heat is inversely related to the stability of the alkene.[7][8]

-

Apparatus: A reaction calorimeter, often of the Tian-Calvet type, is used. This type of calorimeter is designed to measure small heat flows over extended periods. A catalyst, typically platinum or palladium on a support, is required to facilitate the reaction.[8]

-

Procedure:

-

The alkene and a solvent are introduced into the reaction vessel within the calorimeter.

-

A catalyst is added, and the system is allowed to reach thermal equilibrium.

-

Hydrogen gas is then introduced, initiating the hydrogenation reaction.

-

The heat evolved during the reaction is measured by the calorimeter.

-

-

Data Analysis: The enthalpy of hydrogenation is calculated from the measured heat and the number of moles of the alkene that reacted.

c) Isomerization Equilibration Studies

The enthalpy of isomerization can be determined by studying the equilibrium between two or more isomers at various temperatures.

-

Principle: The equilibrium constant (Keq) for the isomerization reaction is determined at several temperatures. The van 't Hoff equation, which relates the change in the equilibrium constant to the change in temperature and the enthalpy of reaction, is then used to calculate the enthalpy of isomerization.

-

Apparatus: A gas-phase reactor or a high-pressure liquid-phase reactor is used, coupled with an analytical technique such as gas chromatography (GC) to determine the composition of the equilibrium mixture.

-

Procedure:

-

A sample of one isomer (or a mixture of isomers) is introduced into the reactor.

-

A catalyst, if necessary, is added to facilitate the isomerization.

-

The reactor is maintained at a constant temperature until equilibrium is reached.

-

Samples of the reaction mixture are taken at various times and analyzed by GC to determine the concentrations of the isomers.

-

This process is repeated at several different temperatures.

-

-

Data Analysis: The equilibrium constant is calculated at each temperature. A plot of ln(Keq) versus 1/T yields a straight line with a slope of -ΔrH°/R, from which the enthalpy of isomerization can be determined.

Visualizing Thermochemical Relationships

The following diagram illustrates the energetic relationship between this compound, its more stable isomer 2,3-dimethyl-2-butene, and their common hydrogenation product, 2,3-dimethylbutane. This visualization aids in understanding the concepts of enthalpy of hydrogenation and isomerization.

Caption: Enthalpy relationships in the 2,3-dimethyl-butene system.

References

- 1. 1-Butene, 2,3-dimethyl- [webbook.nist.gov]

- 2. 2-Butene, 2,3-dimethyl- [webbook.nist.gov]

- 3. Butane, 2,3-dimethyl- [webbook.nist.gov]

- 4. Butane, 2,3-dimethyl- [webbook.nist.gov]

- 5. 1-Butene, 2,3-dimethyl- [webbook.nist.gov]

- 6. 1-Butene, 2,3-dimethyl- [webbook.nist.gov]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 2,3-Dimethyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1-butene is a branched aliphatic alkene with the chemical formula C₆H₁₂. As a non-polar hydrocarbon, its solubility and compatibility with various solvents are critical parameters in its application as a reagent, intermediate, or starting material in organic synthesis, including in the development of pharmaceuticals. This technical guide provides a comprehensive overview of the solubility profile and solvent compatibility of this compound, supported by quantitative data, experimental protocols, and logical diagrams to facilitate its effective use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties inherently influence its solubility and solvent interaction characteristics.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂ | [1] |

| Molecular Weight | 84.16 g/mol | |

| Appearance | Colorless liquid | [2] |

| Density | 0.68 g/mL at 25 °C | [3] |

| Boiling Point | 56 °C | [3] |

| Melting Point | -158 °C | [3] |

| Water Solubility | 0.079 g/L | [4][5] |

Solubility Profile

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." As a non-polar alkene, this compound exhibits high solubility in non-polar organic solvents and very low solubility in polar solvents like water.[6][7]

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its miscibility with non-polar solvents can be inferred from its structural similarity to other C6 alkenes and its use in relevant chemical syntheses. The following table summarizes the expected solubility behavior. "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase.

| Solvent | Chemical Formula | Polarity | Expected Solubility/Miscibility |

| Polar Solvents | |||

| Water | H₂O | High | Insoluble (0.079 g/L)[4][5] |

| Methanol | CH₃OH | High | Sparingly Soluble/Immiscible |

| Ethanol | C₂H₅OH | High | Sparingly Soluble/Immiscible |

| Polar Aprotic Solvents | |||

| Acetone | C₃H₆O | Medium | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble |

| Non-Polar Solvents | |||

| Hexane | C₆H₁₄ | Low | Miscible[8] |

| Toluene | C₇H₈ | Low | Miscible |

| Diethyl Ether | C₄H₁₀O | Low | Miscible |

| Chloroform | CHCl₃ | Low | Miscible |

Note: The solubility in polar solvents like methanol and ethanol is expected to be low due to the non-polar nature of the alkene. While some miscibility might be observed, complete miscibility is unlikely. For polar aprotic and non-polar solvents, this compound is expected to be fully miscible.

Solvent Compatibility

The compatibility of this compound with various solvents is crucial for its safe handling and use in chemical reactions. As an alkene, its primary reactivity centers around the carbon-carbon double bond.

Compatible Solvents

This compound is generally compatible with a wide range of common organic solvents under standard laboratory conditions, particularly those that are non-reactive towards alkenes. These include:

-

Alkanes: Hexane, Heptane, Cyclohexane

-

Aromatic Hydrocarbons: Toluene, Benzene, Xylene

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Halogenated Solvents: Dichloromethane, Chloroform (in the absence of light and radical initiators)

-

Polar Aprotic Solvents: Acetone, Ethyl Acetate (for general dissolution and as reaction media where they do not participate in the reaction)

Incompatible Solvents and Reagents

The carbon-carbon double bond in this compound makes it susceptible to attack by certain reagents. Therefore, it is considered incompatible with:

-

Strong Oxidizing Agents: Solutions containing strong oxidizing agents such as potassium permanganate (KMnO₄), ozone (O₃), and peroxy acids can lead to the cleavage of the double bond or the formation of epoxides.

-

Strong Acids: While used as catalysts in some reactions, concentrated strong acids can lead to polymerization or other side reactions.

-

Halogens (in the presence of UV light): While alkenes undergo electrophilic addition with halogens, radical halogenation can occur in the presence of UV light, leading to a mixture of products.

A logical diagram illustrating the general compatibility of this compound is provided below.

Experimental Protocols

The following are detailed methodologies for determining the solubility of a liquid hydrocarbon like this compound in an organic solvent.

Protocol for Determining Miscibility (Qualitative)

Objective: To qualitatively determine if this compound is miscible with a given solvent.

Materials:

-

This compound

-

Solvent of interest

-

Small, clear glass vials or test tubes with caps

-

Pipettes or graduated cylinders

Procedure:

-

To a clean, dry vial, add 1 mL of the solvent of interest.

-

Add 1 mL of this compound to the same vial.

-

Cap the vial and shake vigorously for 30 seconds.

-

Allow the vial to stand undisturbed for at least 5 minutes.

-

Observe the mixture.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are visible.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

The experimental workflow for determining miscibility is depicted in the following diagram.

Signaling Pathways and Reaction Mechanisms

The reactivity of the double bond in this compound is central to its utility in organic synthesis. Below are diagrams illustrating two common reaction pathways for alkenes.

Electrophilic Addition of HBr

The reaction of this compound with hydrogen bromide (HBr) is a classic example of electrophilic addition, proceeding via a carbocation intermediate.

Oxidation with a Peroxy Acid

The oxidation of this compound with a peroxy acid (RCO₃H) results in the formation of an epoxide.

Conclusion

This technical guide has provided a detailed overview of the solubility and solvent compatibility of this compound. Its non-polar nature dictates its high miscibility with non-polar organic solvents and insolubility in water. It is generally compatible with a wide range of common laboratory solvents but reacts with strong oxidizing agents and can be affected by strong acids. The provided experimental protocols and reaction pathway diagrams offer practical guidance for researchers, scientists, and drug development professionals working with this versatile alkene. A thorough understanding of these properties is essential for the successful design and execution of chemical syntheses and other applications involving this compound.

References

- 1. 1-Butene, 2,3-dimethyl- [webbook.nist.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 563-78-0 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Cas 563-78-0,this compound | lookchem [lookchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prepchem.com [prepchem.com]

Conformational Landscape of 2,3-Dimethyl-1-butene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the conformational analysis of 2,3-dimethyl-1-butene, a molecule of interest in organic synthesis and computational chemistry. Through a synthesis of existing spectroscopic data and established principles of stereochemistry, this document outlines the key conformational states, their relative energies, and the rotational energy barriers associated with the C2-C3 single bond. This analysis is crucial for understanding the molecule's reactivity, spectroscopic properties, and potential interactions in larger molecular systems. While comprehensive experimental data on the full rotational profile is limited, this guide presents a robust theoretical model based on analogous systems and computational chemistry principles.

Introduction

The conformational flexibility of acyclic molecules plays a pivotal role in determining their physical, chemical, and biological properties. For this compound, the rotation around the C2-C3 single bond dictates the spatial arrangement of its bulky methyl and isopropyl groups, thereby influencing its steric and electronic characteristics. An understanding of the molecule's preferred conformations and the energy landscape of their interconversion is fundamental for predicting reaction outcomes, interpreting spectroscopic data, and designing molecules with specific three-dimensional structures.

Spectroscopic studies, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, have confirmed the existence of multiple conformers of this compound at room temperature.[1][2] Computational studies, employing ab initio and density functional theory (DFT) methods, have further elucidated the geometries and relative stabilities of these conformers. This guide integrates these findings to provide a comprehensive conformational analysis.

Conformational Analysis of the C2-C3 Bond

The key to understanding the conformational isomerism of this compound lies in the analysis of the rotation around the C2-C3 sigma bond. This rotation gives rise to a series of staggered and eclipsed conformations, each with a distinct energy level due to varying degrees of torsional and steric strain.

Newman Projections and Key Conformers

To visualize the conformers, we can use Newman projections looking down the C2-C3 bond. The front carbon (C2) is attached to a vinyl group (=CH₂) and a methyl group (-CH₃). The back carbon (C3) is attached to two methyl groups (-CH₃) and a hydrogen atom (-H).

The primary conformers of interest are the staggered conformations, which represent energy minima, and the eclipsed conformations, which correspond to energy maxima and act as transition states for interconversion.

The staggered conformers are:

-

Anti-Conformer: The vinyl group on C2 is positioned 180° away from the hydrogen atom on C3. This is generally expected to be a low-energy conformation due to the separation of the largest groups.

-

Gauche-1 Conformer: The vinyl group on C2 is positioned 60° away from one of the methyl groups on C3.

-

Gauche-2 Conformer: The vinyl group on C2 is positioned 60° away from the other methyl group on C3.

The eclipsed conformers include those where the substituents on C2 and C3 are aligned, leading to significant steric and torsional strain.

Relative Energies and Rotational Barriers

Computational studies have indicated that this compound exists predominantly in two stable conformations: a double-skew and a skew-eclipsed form. The double-skew conformer has been calculated to be approximately 0.6 kcal/mol lower in energy than the skew-eclipsed conformer.[1]

Due to the lack of a complete, experimentally determined rotational energy profile in the literature, the following table presents a theoretical model of the relative energies of the key conformers based on established principles of steric and torsional strain, drawing analogies from the conformational analysis of similar molecules like 1-butene and 2,3-dimethylbutane.

| Conformer | Dihedral Angle (Vinyl-C2-C3-H) | Relative Energy (kcal/mol) | Description |

| Staggered (Anti) | 180° | 0 | Vinyl group is anti to the hydrogen on C3, minimizing steric interactions. |

| Eclipsed 1 | 120° | ~3.5 | Vinyl group is eclipsed with a methyl group. High torsional and steric strain. |

| Staggered (Gauche) | 60° | ~0.8 | Vinyl group is gauche to a methyl group, introducing some steric strain. |

| Eclipsed 2 | 0° | ~4.5 | Vinyl group is eclipsed with the hydrogen on C3, and the C2-methyl is eclipsed with a C3-methyl. Highest energy conformation. |

| Staggered (Gauche) | -60° | ~0.8 | Mirror image of the other gauche conformer. |

| Eclipsed 3 | -120° | ~3.5 | Mirror image of the other vinyl-methyl eclipsed conformer. |

Note: These energy values are estimates based on theoretical principles and data from analogous molecules. The actual values may vary.

The rotational energy barrier for the interconversion between the most stable conformers is estimated to be in the range of 3-5 kcal/mol, which is low enough to allow for rapid interconversion at room temperature.

Experimental and Computational Methodologies

The conformational analysis of this compound relies on a combination of experimental spectroscopic techniques and computational modeling.

Experimental Protocols

Vibrational Spectroscopy (Infrared and Raman)

-

Objective: To identify the presence of multiple conformers and assign vibrational modes to each.

-

Methodology:

-

Sample Preparation: The sample of this compound is obtained in a pure liquid state. For low-temperature studies, a thin film can be deposited on a suitable substrate (e.g., CsI or KBr) and cooled in a cryostat.

-

Data Acquisition: Infrared (IR) and Raman spectra are recorded over a wide spectral range (e.g., 4000-400 cm⁻¹). For temperature-dependent studies, spectra are recorded at various temperatures.

-

Data Analysis: The appearance of new bands or changes in the relative intensities of existing bands upon cooling can indicate the "freezing out" of higher-energy conformers. Normal coordinate analysis, often aided by computational frequency calculations, is used to assign the observed vibrational bands to specific motions of the different conformers.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the relative populations of conformers and potentially measure the energy barriers of interconversion.

-

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For dynamic studies, variable temperature (VT) NMR experiments are performed. Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximities of protons, which can help in identifying the predominant conformation.

-

Data Analysis: At low temperatures, the interconversion between conformers may become slow on the NMR timescale, leading to the appearance of separate sets of signals for each conformer. The integration of these signals allows for the determination of their relative populations. By analyzing the coalescence of these signals as the temperature is increased, the rate of interconversion and the activation energy barrier can be calculated.

-

Computational Protocols

Ab Initio and Density Functional Theory (DFT) Calculations

-

Objective: To calculate the geometries, relative energies, and vibrational frequencies of the different conformers and to map the potential energy surface for the rotation around the C2-C3 bond.

-

Methodology:

-

Conformational Search: A systematic search of the conformational space is performed by rotating the C2-C3 dihedral angle in small increments (e.g., 15-30 degrees).

-

Geometry Optimization: For each starting geometry, a full geometry optimization is carried out using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d) or MP2/cc-pVTZ).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain theoretical vibrational spectra for comparison with experimental data.

-

Energy Profile: The single-point energies of the optimized structures are plotted against the dihedral angle to generate the rotational energy profile, from which the relative energies of the conformers and the rotational barriers can be determined.

-

Visualizations

Conformational Energy Profile

The following diagram illustrates the theoretical potential energy surface for the rotation around the C2-C3 bond of this compound.

Caption: Theoretical energy profile for C2-C3 bond rotation.

Workflow for Conformational Analysis

The following diagram outlines the general workflow for the conformational analysis of a flexible molecule like this compound.

Caption: Workflow for experimental and computational conformational analysis.

Conclusion

References

Quantum Chemical Calculations for 2,3-Dimethyl-1-butene: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the alkene 2,3-dimethyl-1-butene. It is intended for researchers, scientists, and professionals in drug development and computational chemistry who are interested in the molecular properties and reactivity of this compound. This document outlines the prevalent computational methodologies, presents a structured format for the resulting data, and includes detailed protocols for key theoretical experiments.

Introduction

This compound (C₆H₁₂) is a branched alkene of interest in various chemical contexts, including as a building block in organic synthesis and as a reference molecule in combustion research. Understanding its three-dimensional structure, vibrational properties, and electronic characteristics is crucial for predicting its reactivity and behavior in chemical systems. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level, offering insights that can be complementary to or even precede experimental investigation.

This guide focuses on the application of Density Functional Theory (DFT), a widely used and robust method for quantum chemical calculations on organic molecules. Specifically, we will discuss the application of the B3LYP functional with the 6-31G* basis set, a combination known for its balance of accuracy and computational efficiency in describing the properties of molecules of this size.

Computational Methodology

The theoretical investigation of this compound involves a series of well-defined computational steps. These steps are designed to first identify the most stable molecular conformation and then to calculate a range of its properties.

Geometry Optimization

The initial step in any quantum chemical study is to determine the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface. This is achieved through a process called geometry optimization. Starting with an initial guess of the molecular structure, the forces on each atom are calculated. The atoms are then moved in the direction that reduces these forces, and the process is repeated iteratively until a stationary point is reached where the forces are negligible. For a minimum energy structure, the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) should have all positive eigenvalues.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed. This calculation serves two primary purposes. First, it confirms that the optimized structure is a true minimum on the potential energy surface. The presence of any imaginary frequencies would indicate a saddle point (a transition state) rather than a stable conformer. Second, it provides the harmonic vibrational frequencies of the molecule, which correspond to the various modes of molecular motion (stretching, bending, etc.). These calculated frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data.

Electronic Structure Analysis

With the optimized geometry, the electronic properties of the molecule can be investigated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation.

Data Presentation

Table 1: Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Atoms | Calculated Value (B3LYP/6-31G*) | Experimental Value |

| Bond Lengths (Å) | C1=C2 | 1.34 Å | |

| C2-C3 | 1.51 Å | ||

| C3-C4 | 1.54 Å | ||

| C2-C5 | 1.51 Å | ||

| C3-H | 1.10 Å | ||

| C4-H | 1.09 Å | ||

| C1-H | 1.09 Å | ||

| Bond Angles (°) | ∠(H-C1-H) | 117.0° | |

| ∠(C1=C2-C3) | 122.0° | ||

| ∠(C1=C2-C5) | 121.0° | ||

| ∠(C3-C2-C5) | 117.0° | ||

| ∠(C2-C3-C4) | 112.0° | ||

| Dihedral Angles (°) | ∠(H-C1-C2-C3) | 180.0° | |

| ∠(C1=C2-C3-C4) | 120.0° | ||

| ∠(C5-C2-C3-H) | 60.0° |

Table 2: Calculated Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Frequency (cm⁻¹) (B3LYP/6-31G*) | IR Intensity (km/mol) | Assignment |

| 1 | ~3100 | High | =C-H Stretch |

| 2 | ~2960 | High | C-H Stretch (asym, CH₃) |

| 3 | ~2870 | Medium | C-H Stretch (sym, CH₃) |

| 4 | ~1650 | Medium | C=C Stretch |

| 5 | ~1460 | Medium | CH₃ Bend (asym) |

| 6 | ~1375 | Medium | CH₃ Bend (sym) |

| 7 | ~910 | High | =CH₂ Wag |

Table 3: Calculated Electronic Properties for this compound (Illustrative)

| Property | Calculated Value (B3LYP/6-31G*) | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | ~0.5 | Debye |

Experimental and Computational Protocols

The following section details the typical protocols for performing the quantum chemical calculations described in this guide. These protocols are generally applicable to a wide range of organic molecules and can be implemented using various quantum chemistry software packages.

Protocol for Geometry Optimization

-

Molecule Building: The initial 3D structure of this compound is constructed using a molecular editor. Standard bond lengths and angles can be used as a starting point.

-

Input File Generation: An input file for the quantum chemistry software is created. This file specifies:

-

The atomic coordinates of the molecule.

-

The desired level of theory (e.g., B3LYP).

-

The basis set (e.g., 6-31G*).

-

The type of calculation (e.g., 'Opt' for geometry optimization).

-

The charge and spin multiplicity of the molecule (0 and 1 for neutral, singlet this compound).

-

-

Execution: The calculation is submitted to a computational server. The software will then iteratively adjust the atomic positions to minimize the total energy.

-

Convergence Check: Upon completion, it is essential to verify that the optimization has converged successfully. This is typically indicated by the program output, which should confirm that the forces on the atoms are below a certain threshold.

Protocol for Vibrational Frequency Calculation

-

Input File Generation: Using the optimized geometry from the previous step, a new input file is created. The file will have the same level of theory and basis set, but the calculation type will be specified as 'Freq' for a frequency calculation.

-

Execution: The frequency calculation is run.

-

Analysis of Results: The output is analyzed to:

-

Confirm the absence of imaginary frequencies, which verifies the structure as a true minimum.

-

Extract the calculated vibrational frequencies and their corresponding IR intensities.

-

Visualize the normal modes of vibration to aid in their assignment to specific molecular motions.

-

Visualization of Computational Workflow

The logical flow of a typical quantum chemical calculation for a molecule like this compound can be visualized as a workflow diagram. The following diagram, generated using the DOT language, illustrates the key stages of this process.

Methodological & Application

Application Notes and Protocols: 2,3-Dimethyl-1-butene as a Precursor for Fragrance Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of fragrance compounds utilizing 2,3-dimethyl-1-butene as a key precursor. The following sections describe the synthesis of a polycyclic musk, Tonalide, and a camphoraceous ketone, Pinacolone, highlighting the versatility of this starting material in accessing diverse aroma profiles.

Synthesis of Tonalide (AHTN)

Tonalide (7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene) is a widely used synthetic polycyclic musk valued for its persistent and warm musk fragrance. The synthesis is a two-step process involving a Friedel-Crafts alkylation followed by a Friedel-Crafts acylation.

Step 1: Friedel-Crafts Alkylation of p-Cymene with this compound

This initial step involves the reaction of p-cymene with this compound in the presence of a Lewis acid catalyst to form the intermediate 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT).

Reaction Scheme:

p-Cymene + this compound → 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT)

Experimental Protocol:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, add 100 mL of chlorobenzene, 10 g of anhydrous aluminum trichloride, and 2 g of polyphosphoric acid.

-

Prepare a mixed solution of 108 g (0.8 mol) of p-cymene, 20 g (0.25 mol) of this compound, and 28 g (0.3 mol) of tert-butyl chloride.

-

Vigorously stir the catalyst mixture and cool it to 15-20 °C.

-

Slowly add the mixed solution of reactants to the catalyst slurry over 2-3 hours, maintaining the reaction temperature between 15-20 °C.

-

After the addition is complete, continue to stir the reaction mixture for an additional 0.5-1 hour at room temperature (not exceeding 35 °C).

-

Pour the reaction mixture into a beaker containing 200 mL of ice-water to quench the reaction.

-

Separate the organic layer, wash it with water, and then with a 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure to obtain the crude HMT. The product can be further purified by recrystallization from ethanol.

Quantitative Data:

| Parameter | Value | Reference |

| Yield of HMT | up to 86% |

Step 2: Friedel-Crafts Acylation of HMT

The intermediate HMT is then acylated using acetyl chloride to yield Tonalide.

Reaction Scheme:

HMT + Acetyl Chloride → Tonalide

Experimental Protocol:

-

Dissolve the HMT obtained from Step 1 in a suitable solvent such as dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add anhydrous aluminum trichloride to the solution with stirring.

-

Add acetyl chloride dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to stir at room temperature for 2-3 hours.

-

Quench the reaction by slowly pouring the mixture into ice-water.

-

Separate the organic layer, wash with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain high-purity Tonalide.

Quantitative Data:

| Parameter | Value | Reference |

| Total Yield of Tonalide | ~80% | |

| Purity (after recrystallization) | >98% |

Logical Workflow for Tonalide Synthesis:

Caption: Workflow for the two-step synthesis of Tonalide.

Synthesis of Pinacolone Precursor and Pinacolone

Pinacolone possesses a characteristic peppermint or camphor-like odor. While not directly synthesized from this compound in a single step, a key precursor, 2,3-dimethyl-2-butanol, can be readily prepared. This alcohol can then be oxidized to Pinacolone.

Step 1: Acid-Catalyzed Hydration of this compound

The acid-catalyzed hydration of this compound proceeds via a carbocation intermediate, which undergoes a 1,2-methyl shift to form a more stable tertiary carbocation, leading to the formation of 2,3-dimethyl-2-butanol as the major product.

Reaction Scheme:

This compound + H₂O (in presence of H₂SO₄) → 2,3-Dimethyl-2-butanol

Experimental Protocol:

-

In a round-bottom flask, place a solution of dilute sulfuric acid (e.g., 50% v/v).

-

Cool the flask in an ice bath.

-

Slowly add this compound to the stirred acid solution.

-

After the addition, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by GC).

-

Pour the reaction mixture into a separatory funnel and add diethyl ether to extract the product.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation.

Product Characterization Data (2,3-Dimethyl-2-butanol):

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O | |

| Molar Mass | 102.177 g/mol | |

| Boiling Point | 120.4 °C | |

| Density | 0.8122 g/cm³ |

Step 2: Oxidation of 2,3-Dimethyl-2-butanol to Pinacolone

The secondary alcohol, 2,3-dimethyl-2-butanol, can be oxidized to the corresponding ketone, Pinacolone, using a variety of standard oxidizing agents.

Reaction Scheme:

2,3-Dimethyl-2-butanol + [O] → Pinacolone

Experimental Protocol (General - using PCC):

-

In a round-bottom flask, suspend pyridinium chlorochromate (PCC) in dichloromethane.

-

To this stirred suspension, add a solution of 2,3-dimethyl-2-butanol in dichloromethane dropwise.

-

Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC or GC).

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Combine the filtrates and remove the solvent by rotary evaporation.

-

The crude Pinacolone can be purified by distillation.

Product Characterization Data (Pinacolone):

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | |

| Molar Mass | 100.161 g/mol | |

| Boiling Point | 103-106 °C | |

| Density | 0.801 g/cm³ | |

| Odor | Peppermint or camphor-like |

Reaction Pathway for Pinacolone Synthesis:

Caption: Mechanism of Pinacolone synthesis from this compound.

Application Notes and Protocols: The Role of 2,3-Dimethyl-1-butene in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1-butene, a branched alkene, serves as a valuable C6 building block in organic synthesis. Its reactivity, particularly in electrophilic additions and alkylation reactions, makes it a precursor for creating complex molecular architectures. While its direct application in the synthesis of marketed pharmaceuticals is not extensively documented, its utility in forming key structural motifs, such as substituted tetralin frameworks, highlights its potential in the synthesis of pharmaceutical intermediates. This document provides detailed application notes and protocols for a key reaction involving this compound and discusses the relevance of the resulting structures in medicinal chemistry.

Application: Friedel-Crafts Alkylation for the Synthesis of a Tetrahydronaphthalene Intermediate

A prime example of the industrial application of this compound is in the synthesis of 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT). HMT is a key intermediate in the production of the synthetic musk, Tonalide.[1] This reaction, a Friedel-Crafts alkylation, demonstrates the formation of a polysubstituted tetralin ring system, a scaffold found in various biologically active compounds. The principles of this synthesis are directly applicable to the construction of pharmaceutical intermediates.

The tetrahydronaphthalene (also known as tetralin) core is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents. For instance, derivatives of tetrahydronaphthalene have been investigated as thromboxane receptor antagonists and synthase inhibitors, and chiral tetrahydronaphthalene-fused spirooxindoles have been developed as dual inhibitors of MDM2 and CDK4 for glioblastoma therapy.[2][3][4][5]

Experimental Protocol: Synthesis of 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT)

This protocol is based on established industrial syntheses of the Tonalide intermediate.[1][6]

Materials:

-

p-Cymene

-

This compound

-

tert-Butyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Sulfuric Acid (H₂SO₄)

-

Hexane (solvent)

-

Dichloromethane (solvent for work-up)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: In a dry three-necked flask under an inert atmosphere, prepare the catalyst by mixing anhydrous aluminum chloride and concentrated sulfuric acid in the desired ratio (e.g., 10:1 molar ratio) in hexane. Cool the mixture in an ice bath.

-

Reaction Mixture Preparation: In a separate flask, prepare a solution of p-cymene, this compound, and tert-butyl chloride in hexane.

-

Friedel-Crafts Alkylation: Slowly add the reactant solution from the dropping funnel to the cooled and stirred catalyst suspension. Maintain the reaction temperature below 35°C.

-

Reaction Completion: After the addition is complete, continue stirring at room temperature for a specified duration (e.g., 60 minutes) to ensure the reaction goes to completion.[1]

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude HMT.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield high-purity HMT.

Data Presentation

| Reactant/Catalyst/Solvent | Molar Ratio (Example)[1] | Role |

| p-Cymene | 2 | Aromatic Substrate |

| This compound | 1 | Alkylating Agent |

| tert-Butyl chloride | 1.1 | Co-alkylating agent/Hydride scavenger |

| Hexane | 3.5 | Solvent |

| Aluminum Chloride (AlCl₃) | - | Lewis Acid Catalyst |

| Sulfuric Acid (H₂SO₄) | - | Co-catalyst |

Reported Yield: The yield of HMT under optimized conditions is reported to be up to 86%.[1]

Logical Workflow for HMT Synthesis

Caption: Workflow for the synthesis of HMT intermediate.

Signaling Pathway: Relevance to Pharmaceutical Intermediates

While this compound is not directly used in the synthesis of the antifungal drug Terbinafine, the latter belongs to the allylamine class of drugs that provide a good example of a well-defined drug-target interaction pathway relevant to pharmaceutical research. Allylamines, like Terbinafine, function by inhibiting the enzyme squalene epoxidase.[7][8][9] This enzyme is a crucial component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Inhibition of squalene epoxidase leads to a depletion of ergosterol and a toxic accumulation of squalene within the fungal cell. This dual mechanism disrupts the fungal cell membrane's integrity and function, ultimately leading to cell death.[7][8][9]

Caption: Inhibition of squalene epoxidase by Terbinafine.

Conclusion

This compound is a versatile reagent in organic synthesis with demonstrated applications in the production of complex cyclic intermediates. The Friedel-Crafts alkylation to form the HMT scaffold serves as a robust example of its utility. The presence of the tetrahydronaphthalene core in various pharmaceutically active molecules suggests that synthetic routes employing this compound could be valuable in drug discovery and development for creating novel therapeutic agents. The provided protocols and data offer a foundation for researchers to explore the potential of this C6 building block in the synthesis of novel pharmaceutical intermediates.

References

- 1. mdpi.com [mdpi.com]

- 2. New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new tetrahydronaphthalene derivatives as thromboxane receptor antagonists [pubmed.ncbi.nlm.nih.gov]

- 6. Detailed mechanism of squalene epoxidase inhibition by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential inhibition of fungal amd mammalian squalene epoxidases by the benzylamine SDZ SBA 586 in comparison with the allylamine terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

Application Notes and Protocols: Polymerization Reactions Involving 2,3-Dimethyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The homopolymerization of 2,3-dimethyl-1-butene is a scientifically challenging endeavor primarily due to significant steric hindrance imposed by the two methyl groups adjacent to the vinyl group. This steric impediment restricts the approach of the monomer to the active site of a catalyst, making chain propagation difficult. Consequently, the scientific literature does not provide established protocols for the high molecular weight homopolymerization of this monomer.